4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
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Overview
Description
4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C22H26FNO2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.19475723 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Sensing
A heteroatom-containing organic fluorophore, closely related to the structure , exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, making it an effective fluorescent pH sensor in both solution and solid states. This functionality enables its use in detecting acidic and basic organic vapors, suggesting potential applications in environmental monitoring and chemical sensing (Yang et al., 2013).
Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds with similar complex structures have been conducted, providing insights into molecular conformation and supermolecular assembly. Such studies are fundamental in the development of new materials with specific physical or chemical properties (Sharma et al., 2013).
Synthetic Chemistry
Research into the synthesis of α,ω-(Phenylseleno) carbonyl compounds, which bear resemblance to the compound , has demonstrated the potential for creating bicyclic products through anionic reactions, ring-closing metathesis, and radical cyclization. This highlights the compound's relevance in synthetic chemistry for creating complex molecular architectures (Clive & Cheng, 2001).
Photovoltaic Research
A phenyl compound with electron-withdrawing substituents was studied for its effect on the performance of polymer solar cells, demonstrating enhanced power conversion efficiency. This suggests that similar phenyl compounds, including the one , may have applications in improving the efficiency of photovoltaic devices (Jeong et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-fluorophenyl)pyrrolidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-22(2,26)12-10-16-6-5-7-17(14-16)21(25)24-13-11-18(15-24)19-8-3-4-9-20(19)23/h3-9,14,18,26H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMJRJUMNFIBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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